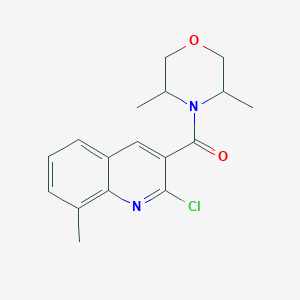

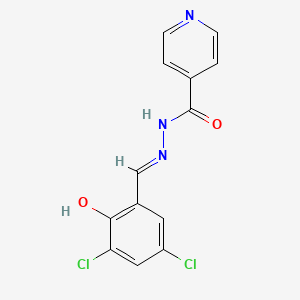

![molecular formula C11H13ClN2O2 B2947997 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide CAS No. 747411-56-9](/img/structure/B2947997.png)

4-[(chloroacetyl)amino]-N,N-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(chloroacetyl)amino]-N,N-dimethylbenzamide” is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 . It is used in biochemical research .

Synthesis Analysis

The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroanalytical techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this class of compounds, including “this compound”, can be used to obtain biologically active novel heterocyclic moieties . The reaction involves the use of chloroacetyl chloride in many acylation reactions with alcohols, amines, alkynes, and also in Friedel–Crafts reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 176.29°C, a predicted boiling point of 469.4°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.59 .Aplicaciones Científicas De Investigación

Chemical Analysis and Synthesis

Research on chemical compounds often involves detailed analysis and synthesis to understand their properties and potential applications. For example, studies on the chemistry and biochemistry of acrylamide have provided insights into the formation, distribution, and impact of this compound in food, highlighting the importance of understanding chemical properties for health and safety assessments (Friedman, 2003).

Pharmacological Applications

Some compounds are explored for their therapeutic potential. The review of the preclinical pharmacology of tiagabine, a potent and selective GABA uptake inhibitor, illustrates the process of evaluating a compound's biochemical profile, mechanism of action, and potential therapeutic applications in treating disorders such as epilepsy (Suzdak & Jansen, 1995).

Molecular Imprinting and Sensors

Molecularly imprinted polymers (MIPs) are used in sensors and biosensors for the selective detection of specific molecules, including amino acids. A review highlights advancements in sensors and biosensors modified with conducting polymers and MIPs for electrochemical detection of amino acids, showing the intersection of chemistry, materials science, and bioengineering in developing diagnostic tools (Dinu & Apetrei, 2022).

Mecanismo De Acción

Target of Action

It is suggested that similar compounds act onnerve endings or around nerve trunks , and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .

Mode of Action

4-[(chloroacetyl)amino]-N,N-dimethylbenzamide, like other local anesthetics, can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . This results in a reversible blockage of the generation and conduction of sensory nerve impulses .

Biochemical Pathways

It is known that local anesthetics decrease the excitability of nerve membranes, but have no effect on their resting potential .

Pharmacokinetics

The compound’s molecular weight is 24069 , which may influence its bioavailability.

Result of Action

Similar compounds temporarily eliminate local sensation (mainly pain sensation) under the condition of consciousness .

Action Environment

It is known that the compound can be stored at room temperature .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTWPYQAIJYIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)

![N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide](/img/structure/B2947922.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2947923.png)

![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)

![N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947932.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)

![(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2947935.png)